molecular formula C10H13ClN2O2 B2908274 Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate CAS No. 2248184-54-3

Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate

Cat. No.: B2908274
CAS No.: 2248184-54-3
M. Wt: 228.68
InChI Key: SMGSBSZVESFKMH-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-2-carboxylic acid and ethylamine.

    Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is first converted to an ester using ethanol and an acid catalyst.

    Amination: The ester is then subjected to amination with ethylamine under controlled conditions to introduce the amino group at the 3-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: Researchers use it to study the interactions of amino acid derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar structure but lacks the amino group.

    3-Amino-6-chloropyridine: Contains the amino and chlorine substituents but lacks the ethyl ester group.

    Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Similar structure but without the chlorine atom.

Uniqueness

Ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate is unique due to the presence of both the amino group and the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-10(14)6-7(12)8-4-3-5-9(11)13-8/h3-5,7H,2,6,12H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGSBSZVESFKMH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=NC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=NC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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